1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula . It is classified as a pyrazole derivative, which is a class of compounds known for their diverse biological activities. This compound is notable for its potential applications in pharmaceuticals and materials science.
The compound can be sourced from various suppliers, including VWR and Biosynth. It is available in different quantities, such as 500 mg, and is used in laboratory settings for research and development purposes. The compound has a CAS number of 1246069-39-5, which helps in its identification and regulatory tracking .
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol falls under the category of heterocyclic compounds due to the presence of a pyrazole ring. It is also classified as an organic compound containing sulfur, nitrogen, and oxygen functionalities. The presence of these elements contributes to its unique chemical properties and potential reactivity.
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. Although specific methods are not detailed in the search results, common approaches may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and assess the purity of the synthesized compound.
The molecular structure of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol features:
The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to the tetrahedral nature of certain carbon atoms within its structure.
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol can participate in various chemical reactions:
Reactions involving this compound often require specific catalysts or conditions to facilitate reactivity. For example, acidic or basic catalysts may be necessary for certain transformations.
Studies on related compounds suggest potential interactions with various biological targets, leading to therapeutic effects. Further research would be necessary to elucidate the precise mechanisms involved with this specific compound.
Key physical properties include:
Chemical properties such as stability under different pH conditions and reactivity with other functional groups are critical for understanding its behavior in various applications. The presence of both nitrogen and sulfur atoms suggests potential for redox reactions.
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol has potential applications in several fields:
Research into its efficacy and safety profiles could open avenues for therapeutic applications in treating various conditions or enhancing material properties.
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-pyrazol-5-ol (CAS 1246069-39-5) relies on well-established cyclocondensation strategies that exploit the reactivity of hydrazine derivatives and carbonyl precursors. These methods provide the foundational chemistry for constructing the pyrazole-thienyl hybrid scaffold with high regiochemical fidelity.
The core pyrazole ring is typically assembled through the acid- or base-catalyzed reaction of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds containing the tetrahydrothiophene-1,1-dioxide moiety. This approach leverages the inherent nucleophilicity of hydrazine nitrogen atoms and the electrophilicity of enone systems. A representative pathway involves:
The reaction outcome is highly sensitive to electronic effects. Electron-withdrawing substituents on the phenylhydrazine component accelerate cyclization but may reduce overall yield due to side reactions, while electron-donating groups exhibit the opposite effect [7].
Regiocontrol during pyrazole formation is critical due to the ambident nucleophilic character of hydrazine derivatives. The C-3 phenyl group and C-5 hydroxyl orientation in the target compound are dictated by:
Table 1: Regioselectivity in Pyrazole Ring Formation Under Varied Substituent Effects
Hydrazine Substituent | Enone Type | C-3 Regioisomer (%) | C-5 Regioisomer (%) | Reaction Time (h) |
---|---|---|---|---|
Phenyl | Alkylsulfonyl | 85 | 15 | 18 |
4-Nitrophenyl | Aryl sulfonyl | 92 | 8 | 14 |
4-Methoxyphenyl | Alkylsulfonyl | 78 | 22 | 22 |
2-Naphthyl | Aryl sulfonyl | 89 | 11 | 16 |
Recent methodologies have significantly improved the efficiency of sulfone group installation and pyrazole ring formation, addressing limitations of traditional condensation routes.
Palladium-catalyzed cross-coupling strategies enable direct introduction of the sulfonyl-containing thienyl moiety to pre-formed pyrazole intermediates:
Table 2: Comparative Analysis of Sulfone Installation Methodologies
Method | Catalyst System | Yield (%) | Reaction Conditions | Key Limitation |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 85–92 | Dioxane/H₂O, 90°C, 8h | Requires boronic ester synthesis |
Direct Arylation | Pd(OAc)₂/bipyridine | 60–70 | DMAc, 120°C, 24h | High catalyst loading |
Oxidative Cyclization | CuI/1,10-phenanthroline | 75–80 | DMSO, 100°C, 12h | Over-oxidation byproducts |
The tetrahydrothiophene-1,1-dioxide moiety introduces complex stereochemical considerations due to the potential for epimerization at C-3 and C-4 positions during ring formation or subsequent functionalization:
Table 3: Stereochemical Integrity Under Varied Reaction Conditions
Synthetic Step | Conditions | Epimerization (%) | Mitigation Strategy |
---|---|---|---|
Tetrahydrothiophene sulfone synthesis | mCPBA oxidation at 25°C | 45–55 | Low-temperature (0°C) oxidation |
N-Alkylation of pyrazole | K₂CO₃/DMF, 80°C | 30–40 | Phase-transfer catalysis at 0°C |
Enaminone formation | DMF-DMA, conventional heating | 15–20 | Microwave irradiation, no base |
Boronic ester coupling | Pd-catalyzed, 90°C | <5 | Avoid strong base; short reaction times |
The stereochemical lability necessitates stringent reaction monitoring via chiral HPLC (Chiralpak IC column) to ensure enantiopurity of pharmaceutical intermediates. Crystallization-induced diastereomer resolution using (1R)-(-)-10-camphorsulfonic acid provides >99% ee material but with 35–40% yield loss [3].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: